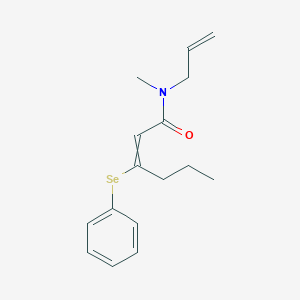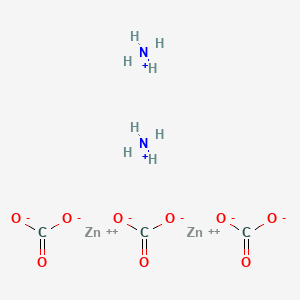
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a tetrazole ring attached to a benzamide structure, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using various methods, including the reaction of primary amines with sodium azide and triethyl orthoformate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the production process .
化学反応の分析
Types of Reactions
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
科学的研究の応用
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with antibacterial, antifungal, and anti-inflammatory properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Pharmaceutical Industry: Explored for its role in drug delivery systems and as a bioisostere for carboxylic acids.
作用機序
The mechanism of action of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Bioisosterism: The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
N-methyl-N-phenylbenzamide: Lacks the tetrazole ring, resulting in different chemical and biological properties.
4-(2H-tetrazol-5-yl)benzamide: Lacks the N-methyl-N-phenyl substitution, affecting its reactivity and applications.
Uniqueness
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both the tetrazole ring and the N-methyl-N-phenylbenzamide structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
特性
CAS番号 |
651769-68-5 |
|---|---|
分子式 |
C15H13N5O |
分子量 |
279.30 g/mol |
IUPAC名 |
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O/c1-20(13-5-3-2-4-6-13)15(21)12-9-7-11(8-10-12)14-16-18-19-17-14/h2-10H,1H3,(H,16,17,18,19) |
InChIキー |
DQNLYXSCBCJNJB-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)


![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)
![3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B12527821.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)

![N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12527839.png)
![Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate](/img/structure/B12527842.png)
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)
